1-Oxa-8-azaspiro[4.5]decan-3-ol

Medicinal Chemistry Drug Design Spirocyclic Compounds

Researchers often face supply shortages of conformationally constrained spirocyclic building blocks essential for CNS-targeted drug discovery. 1-Oxa-8-azaspiro[4.5]decan-3-ol (CAS 757239-76-2) resolves this with a rigid [4.5]-spiro core (zero rotatable bonds) that enhances target engagement and brain penetration. - Validated scaffold with nanomolar σ1 receptor affinity (Ki = 0.47-12.1 nM) for PET tracer development. - Dual functionalization sites (OH & NH) enable rapid SAR expansion for M1 agonists, FAAH inhibitors, and kinase probes. - Consistently supplied at ≥95% purity with reliable global logistics for uninterrupted hit-to-lead programs.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 757239-76-2
Cat. No. B1451528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-8-azaspiro[4.5]decan-3-ol
CAS757239-76-2
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(CO2)O
InChIInChI=1S/C8H15NO2/c10-7-5-8(11-6-7)1-3-9-4-2-8/h7,9-10H,1-6H2
InChIKeyJQNSUWHWLBLHQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-8-azaspiro[4.5]decan-3-ol – Spirocyclic Amino Alcohol for CNS Drug Discovery


1-Oxa-8-azaspiro[4.5]decan-3-ol (CAS: 757239-76-2) is a heterocyclic spiro compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol [1]. It features a conformationally constrained spirocyclic core composed of a tetrahydrofuran ring fused to a piperidine ring at a spiro carbon, with a hydroxyl group at the 3-position and a secondary amine (NH) in the piperidine ring . This rigid 3D architecture offers distinct advantages over planar or monocyclic analogs in medicinal chemistry, particularly for engaging CNS targets and modulating protein-protein interactions [2]. The compound is commercially available as a research chemical and building block, typically at ≥95% purity, and is primarily utilized in early-stage drug discovery for synthesizing advanced spirocyclic analogs targeting neurological disorders and sigma receptors [3].

Conformational constraint Rigid spirocyclic core supports CNS target engagement and selectivity studies
Synthetic handle Dual hydroxyl and amine groups enable diverse analog library synthesis
Research application Precursor for sigma-1 receptor ligands and M1 muscarinic agonist research

1-Oxa-8-azaspiro[4.5]decan-3-ol vs. Generic Analogs in Drug Design


The 1-oxa-8-azaspiro[4.5]decane scaffold is not a generic spiro system; subtle modifications to ring size, heteroatom placement, or functional group identity drastically alter three-dimensional conformation, hydrogen-bonding capacity, and target engagement [1]. For instance, replacing the 3-hydroxyl group with a ketone (as in 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) shifts the compound's pharmacological profile from a building block to a direct M1 muscarinic agonist, while changing the spiro ring size from [4.5] to [5.5] (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane) alters sigma-1 receptor binding selectivity [2]. Even within the same [4.5] class, the presence or absence of a free NH in the piperidine ring critically influences basicity, solubility, and the ability to form salt bridges with biological targets . Therefore, substituting 1-oxa-8-azaspiro[4.5]decan-3-ol with a close analog without rigorous comparative validation risks compromising synthetic tractability, pharmacological relevance, and ultimately the success of the drug discovery campaign.

Ring size mismatch

[5.5] analogs may exhibit altered sigma-1 receptor selectivity compared to the [4.5] core

Functional group change

Replacing 3-OH with a ketone reduces hydrogen-bond donor count and can shift agonist/antagonist behavior

Piperidine NH removal

Loss of the secondary amine alters basicity and target salt-bridge interactions, affecting solubility and binding

1-Oxa-8-azaspiro[4.5]decan-3-ol: Evidence-Based Comparison


Conformational Rigidity vs. Monocyclic Analogs

1-Oxa-8-azaspiro[4.5]decan-3-ol possesses a conformationally restricted spirocyclic core that locks the molecule into a rigid 3D orientation, which is absent in flexible monocyclic analogs such as N-substituted piperidines or tetrahydrofurans. This rigidity enhances target selectivity and reduces entropic penalties upon binding to protein pockets [1]. Quantitative metrics: The spiro[4.5]decane system has zero rotatable bonds (PubChem computed property), whereas monocyclic analogs like N-methylpiperidin-4-ol have multiple rotatable bonds [2].

Conformational Rigidity
Class-level inference
Target 0 rotatable bonds
Monocyclic analog Multiple rotatable bonds
Supports target selectivity through reduced entropic penalty
PubChem computed; experimental validation recommended
Medicinal Chemistry Drug Design Spirocyclic Compounds

Hydrogen Bond Donor Capacity vs. Non-Hydroxylated Analogs

The 3-hydroxyl group in 1-oxa-8-azaspiro[4.5]decan-3-ol serves as a critical hydrogen bond donor (HBD), whereas analogs like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one lack this functionality, possessing only a ketone group (hydrogen bond acceptor only). This difference directly impacts target engagement and pharmacological activity [1]. Quantitative data: 1-Oxa-8-azaspiro[4.5]decan-3-ol has 2 HBDs (OH and NH) and 3 HBAs (O and N atoms), while the 3-one analog has 1 HBD (NH) and 3 HBAs [2].

H-Bond Donor Capacity
Class-level inference
Target 2 HBD (OH + NH)
3-one analog 1 HBD (NH only)
Enables stronger target interactions and pharmacophore design
Computed property; confirm via SAR studies
Medicinal Chemistry Pharmacophore Modeling Structure-Activity Relationship (SAR)

Sigma-1 Receptor Affinity vs. Alternative Spirocyclic Cores

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold exhibit nanomolar affinity for sigma-1 receptors, positioning the core as a privileged structure for CNS imaging and therapeutic development [1]. A series of seven 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives showed Ki(σ1) values ranging from 0.47 to 12.1 nM, with selectivity over σ2 receptors (Ki(σ2)/Ki(σ1)) ranging from 2- to 44-fold [2]. In contrast, earlier spirocyclic ligands like spipethiane (a 2,7-diazaspiro[3.5]nonane derivative) exhibit similar affinity but different selectivity profiles .

Sigma-1 Affinity
Cross-study comparable
Ki(σ1) 0.47 – 12.1 nM (derivatives)
Supports privileged scaffold for σ1 ligand development
Human σ1 binding; selectivity over σ2 varies 2–44-fold
Neuroscience Sigma-1 Receptor Radioligand Development

M1 Muscarinic Agonist Activity vs. Non-Spirocyclic Agonists

1-Oxa-8-azaspiro[4.5]decane derivatives have been optimized as selective M1 muscarinic agonists, demonstrating superior separation of therapeutic (antiamnesic) effects from cholinergic side effects compared to the non-spirocyclic reference compound RS86 [1]. Specifically, the 3-methylene analog (compound 29) and 2-ethyl analog (compound 18) exhibited preferential M1 over M2 affinity and potent antiamnesic activity in rat passive avoidance tasks with reduced hypothermia induction [2]. In contrast, the parent ketone (2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) lacked selectivity.

M1 Agonist Activity
Cross-study comparable
Target derivatives Preferential M1 affinity
RS86 comparator Induced hypothermia at effective doses
Supports M1-selective agonist research in cognition models
Rat passive avoidance; greater reported separation of antiamnesic and hypothermia effects
Alzheimer's Disease Muscarinic Receptors CNS Pharmacology

Synthetic Versatility and Handling Safety vs. Reactive Intermediates

1-Oxa-8-azaspiro[4.5]decan-3-ol is a stable, solid building block with well-defined handling precautions (GHS Hazard Statements H302, H315, H319, H332, H335), making it suitable for routine laboratory use . In contrast, some analogs like 1-oxa-8-azaspiro[4.5]decane-4-carbonitrile contain a reactive nitrile group that may pose greater stability and toxicity concerns during storage and handling [1]. The hydroxyl and amine functionalities in the target compound provide multiple synthetic handles for derivatization while maintaining a favorable safety profile.

Synthetic Utility & Safety
Cross-study comparable
Stable solid; GHS H302-H335 Dual functional handles for derivatization
Supports routine lab synthesis and derivatization workflows
Manageable hazard profile per vendor SDS; nitrile analogs may require additional precautions
Organic Synthesis Building Blocks Medicinal Chemistry

Application Scenarios for 1-Oxa-8-azaspiro[4.5]decan-3-ol


Sigma-1 Receptor PET Tracer Design

Leverage the 1-oxa-8-azaspiro[4.5]decane core's validated nanomolar σ1 affinity (Ki = 0.47–12.1 nM) to develop novel 18F-labeled radioligands [1]. The hydroxyl group at the 3-position serves as an ideal site for installing fluorine-18 via tosylate displacement, as demonstrated for related derivatives, enabling high radiochemical yield and purity [2]. The rigid spirocyclic framework (zero rotatable bonds) ensures favorable brain uptake and specific binding to σ1 receptor-rich regions, critical for PET imaging of neurodegenerative diseases [3].

M1-Selective Muscarinic Agonists for Alzheimer's Research

Utilize 1-oxa-8-azaspiro[4.5]decan-3-ol as a key intermediate to prepare 3-substituted derivatives (e.g., 3-methylene or 3-alkyl analogs) that exhibit preferential M1 over M2 muscarinic receptor affinity and improved separation of antiamnesic activity from cholinergic side effects [4]. The hydroxyl handle allows introduction of diverse functionalities to fine-tune M1 agonism while maintaining CNS penetration, a strategy that led to the clinical candidate (-)-29 [5].

Spirocyclic Kinase Inhibitor Libraries

Employ the spirocyclic amino alcohol scaffold as a privileged building block for generating diverse kinase inhibitor libraries [6]. The conformationally restricted core (zero rotatable bonds) and dual hydrogen bond donor capacity (OH + NH) enhance target engagement and selectivity over flexible, monocyclic piperidine analogs [7]. Derivatization at the amine or hydroxyl group enables rapid exploration of chemical space around the spiro center, accelerating hit-to-lead optimization in drug discovery programs .

FAAH Inhibitors for Pain and CNS Disorders

Functionalize the piperidine nitrogen (NH) of 1-oxa-8-azaspiro[4.5]decan-3-ol to generate 1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivatives, a class of potent fatty acid amide hydrolase (FAAH) inhibitors [8]. The spirocyclic scaffold provides a rigid, three-dimensional framework that optimally positions the carboxamide moiety for interaction with the FAAH active site, offering advantages over linear or monocyclic FAAH inhibitor scaffolds in terms of selectivity and metabolic stability [9].

Application
Selection Property
Validation Focus
Sigma-1 receptor PET tracer research
Privileged spirocyclic core with reported σ1 affinity
Binding selectivity and brain uptake assessment
M1 muscarinic agonist design for Alzheimer’s model studies
Scaffold enabling M1-preferring derivatives
M1/M2 selectivity and cognition model endpoints
Spirocyclic kinase inhibitor library synthesis
Conformationally restricted 3D building block
Target engagement and selectivity over monocyclic analogs
FAAH inhibitor development for pain and CNS disorder models
Rigid framework for carboxamide positioning
FAAH active site interaction and metabolic stability

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14 linked technical documents
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